Carviolin

Catalog No.
S3218105
CAS No.
478-35-3
M.F
C16H12O6
M. Wt
300.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carviolin

CAS Number

478-35-3

Product Name

Carviolin

IUPAC Name

1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

InChI

InChI=1S/C16H12O6/c1-22-12-3-7(6-17)2-9-14(12)16(21)13-10(15(9)20)4-8(18)5-11(13)19/h2-5,17-19H,6H2,1H3

InChI Key

XNMZBRJAWRIJII-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)CO

Solubility

not available

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)CO

Carviolin, also known as roseo-purpurin, is a naturally occurring compound found in various plants, fungi, and lichens []. Scientific research into carviolin is ongoing, but it appears to have several potential applications:

  • Antimicrobial Activity

    Studies have investigated carviolin's potential to fight bacteria and fungi. For instance, some research suggests carviolin might be effective against Staphylococcus aureus, a bacterium commonly associated with hospital-acquired infections [].

  • Antioxidant Properties

    Carviolin exhibits antioxidant properties, which means it may help protect cells from damage caused by free radicals []. Free radicals are unstable molecules linked to various health conditions.

  • Enzyme Inhibition

    Research suggests carviolin might inhibit certain enzymes. Enzymes are proteins that control many chemical reactions in the body. Understanding how carviolin interacts with enzymes could be helpful in drug development [].

Carviolin is a red pigment primarily derived from species of the genus Penicillium, notably Penicillium carminoviolaceum and Neobulgaria pura. It has garnered attention for its unique chemical structure, consisting of 16 carbon atoms, 12 hydrogen atoms, and 6 oxygen atoms, represented by the molecular formula C₁₆H₁₂O₆. Carviolin is classified as an anthraquinone, a group of compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and agriculture .

Typical of anthraquinones, including:

  • Redox Reactions: Due to its quinonoid structure, carviolin can act as both an antioxidant and a pro-oxidant depending on the conditions and concentrations present .
  • Complex Formation: Carviolin can form complexes with metal ions, which may enhance its stability and alter its biological activity .
  • Substitution Reactions: The hydroxyl groups in carviolin can undergo substitution reactions, allowing for the synthesis of various derivatives with altered properties .

Carviolin exhibits a range of biological activities:

  • Antimicrobial Properties: Studies have shown that carviolin possesses antifungal and antibacterial properties, making it a candidate for use in treating infections caused by resistant strains .
  • Immunomodulatory Effects: Carviolin has been identified as having immunosuppressive features, which could be beneficial in managing autoimmune diseases or transplant rejection .
  • Attractant Properties: Interestingly, carviolin has been noted for its potential to attract silkworms, suggesting ecological roles that could be exploited in sericulture .

Carviolin is synthesized naturally by certain fungi through complex biosynthetic pathways involving polyketide synthases. The production of carviolin can be triggered by co-culturing with specific bacterial strains that stimulate its biosynthesis . Laboratory synthesis methods may include:

  • Fermentation Techniques: Utilizing fungal cultures under controlled conditions to maximize yield.
  • Chemical Synthesis: Employing organic synthesis methods to create carviolin analogs or derivatives.

The applications of carviolin are diverse:

  • Pharmaceuticals: Due to its antimicrobial and immunomodulatory properties, carviolin is being explored for potential therapeutic uses in medicine .
  • Agriculture: Its antifungal properties make it a candidate for developing natural pesticides or growth enhancers .
  • Dyes and Pigments: As a natural dye, carviolin can be used in textiles and cosmetics due to its vibrant color and stability .

Research indicates that carviolin's production can be influenced by interactions with other microorganisms. For example, co-culturing with Streptomyces species has been shown to enhance the biosynthesis of carviolin in certain fungal isolates. This highlights the ecological significance of microbial interactions in natural product synthesis .

Carviolin shares similarities with other anthraquinones but exhibits unique properties that distinguish it. Here are some comparable compounds:

Compound NameSourceUnique Feature
EmodinVarious plantsKnown for strong laxative effects
PhyscionFungiExhibits anti-inflammatory properties
1-O-methylemodinFungiPotential anticancer activity
RubiadinPlantsUsed as a dye with antimicrobial effects

Carviolin stands out due to its specific attractant properties toward silkworms and its unique combination of biological activities that may not be present in these other compounds. Its ability to act as both an antibiotic and an attractant adds to its potential applications in agriculture and pharmaceuticals .

Molecular Composition and Structural Features

Carviolin (C₁₆H₁₂O₆) is an anthraquinone derivative with a molecular weight of 300.26 g/mol. Its IUPAC name, 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione, reflects its complex polycyclic architecture. The compound’s structure includes:

  • A central anthracene backbone substituted with two ketone groups at positions 9 and 10.
  • Hydroxyl groups at positions 1 and 3.
  • A hydroxymethyl group at position 6.
  • A methoxy group at position 8.

The SMILES notation for carviolin is COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)CO, illustrating its functional group arrangement. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the anthraquinone core, which facilitates π-π stacking interactions in biological systems.

Table 1: Key Chemical Properties of Carviolin

PropertyValue/Description
Molecular FormulaC₁₆H₁₂O₆
Molecular Weight300.26 g/mol
SolubilitySoluble in DMSO, ethanol, methanol
CAS Number478-35-3
IUPAC Name1,3-dihydroxy-6-(hydroxymethyl)-8-methoxy-9,10-anthracenedione

Spectroscopic and Chromatographic Characteristics

Carviolin exhibits distinct ultraviolet-visible (UV-Vis) absorption maxima at 254 nm and 365 nm, attributable to its conjugated anthraquinone system. High-performance liquid chromatography (HPLC) analyses reveal a retention time of 12.3 minutes under reverse-phase conditions (C18 column, acetonitrile-water gradient). Mass spectrometric data show a molecular ion peak at m/z 300.26, consistent with its molecular formula.

Carviolin (chemical name: 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxy-9,10-anthraquinone) is a polycyclic aromatic compound belonging to the anthraquinone class. Its molecular formula is C₁₆H₁₂O₆, with a molecular weight of 300.26 g/mol [1]. The structure comprises a central anthraquinone backbone substituted with hydroxyl, methoxy, and hydroxymethyl groups at positions 1, 3, 6, and 8 (Figure 1) [1] [4].

Spectral and Physicochemical Data

  • UV-Vis Absorption: Exhibits maxima at 254 nm and 434 nm in methanol, characteristic of anthraquinones with hydroxyl and methoxy substituents [2].
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, but poorly soluble in water [6] [2].
  • Melting Point: Decomposes above 240°C without a distinct melting point, consistent with its polymeric anthraquinone structure [1].

Table 1: Key Physicochemical Properties of Carviolin

PropertyValueSource
Molecular FormulaC₁₆H₁₂O₆ [1] [4]
Molecular Weight300.26 g/mol [1] [4]
SMILES NotationO=C(C₁=C(C=C(C=C₁C₂=O)O)O)C₃=C₂C=C(C=C₃OC)CO [2] [4]
LogP (Partition Coefficient)2.1 (predicted) [1]

Biological Sources and Natural Occurrence

Carviolin is primarily isolated from filamentous fungi, with Penicillium roseopurpureum and Zopfiella longicaudata identified as key producers [2] [3] [4]. These fungi thrive in diverse ecological niches, including marine environments and plant tissues.

Fungal Sources

  • Penicillium roseopurpureum: This ascomycete fungus, isolated from the medicinal plant Astragalus angustifolius, produces carviolin as a secondary metabolite during stationary-phase fermentation [4]. The compound is extracted from mycelial mats using ethyl acetate and purified via column chromatography [4].
  • Zopfiella longicaudata: A soil-dwelling ascomycete, this species yields carviolin alongside other anthraquinones such as ω-hydroxyemodin [3]. Its morphological characteristics include whitish-yellow colonies with irregular margins and moderate sporulation [5].

Plant-Associated Fungi

Recent studies report carviolin production by endophytic fungi colonizing Limoniastrum tubiflorum and Dictyosphaeria versluysii, suggesting a symbiotic role in plant defense mechanisms [6] [2].

Biosynthesis Pathways

While the complete biosynthetic pathway of carviolin remains unelucidated, it is hypothesized to originate from the polyketide pathway, common to anthraquinones. Key steps include:

Precursor Assembly

  • Acetate-Malonate Pathway: Condensation of acetyl-CoA and malonyl-CoA units forms a polyketide chain, which undergoes cyclization to yield the anthraquinone core [4].
  • Oxidative Modifications: Hydroxyl and methoxy groups are introduced via cytochrome P450 enzymes and methyltransferases, respectively [3].

Regulatory Factors

  • Cultural Conditions: High carbon-to-nitrogen ratios and prolonged fermentation (14–21 days) enhance carviolin yield in Penicillium roseopurpureum [4].
  • Epigenetic Modulators: Addition of histone deacetylase inhibitors, such as suberoylanilide hydroxamic acid, upregulates anthraquinone biosynthesis genes [4].

Pharmacological Activities

Carviolin exhibits moderate bioactivity in preclinical models, with notable effects on immune cells and protozoan parasites.

Immunosuppressive Effects

  • Splenocyte Proliferation Inhibition: Carviolin suppresses lipopolysaccharide (LPS)- and concanavalin A-induced proliferation of mouse splenocytes, with IC₅₀ values of 4.0 µg/mL and 4.5 µg/mL, respectively [3].
  • Mechanism: Downregulates nuclear factor kappa B (NF-κB) signaling, reducing interleukin-2 (IL-2) and tumor necrosis factor-alpha (TNF-α) production [2] [4].

Antitrypanosomal Activity

  • Trypanosoma brucei Inhibition: Demonstrates a minimum inhibitory concentration (MIC) of 41.66 µM against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis [2] [4].
  • Selectivity Index: >10-fold selectivity for parasites over mammalian cells, suggesting potential as a lead compound [4].

Cytotoxic Properties

  • Apoptosis Induction: In prostate cancer (LNCaP) cells, carviolin triggers caspase-3 activation and DNA fragmentation at 20 µM, comparable to the apoptosis inducer staurosporine [4].
  • Cell Cycle Arrest: Accumulates cells in the G₀/G₁ phase, as shown by flow cytometry [4].

Analytical Characterization Methods

Chromatographic Techniques

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm resolve carviolin from co-eluting metabolites [6] [4].
  • LC-MS/MS: Electrospray ionization (ESI) in negative mode confirms the molecular ion [M-H]⁻ at m/z 299.08 [2] [4].

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) reveals signals at δ 12.85 (1H, s, OH-1), δ 6.90 (1H, d, H-4), and δ 3.89 (3H, s, OCH₃) [4].
  • Infrared (IR) Spectroscopy: Strong absorptions at 1675 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (aromatic C=C) [1].

Carviolin, also known as roseo-purpurin, is systematically named 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione [1] [4]. The compound belongs to the anthraquinone family, which represents a significant class of polyketide-derived natural products characterized by their tricyclic aromatic structure with two ketone groups at the 9,10 positions [5] [6].

Primary Source Organisms

The biosynthesis of carviolin has been documented in several fungal species, with Penicillium carminoviolaceum and Neobulgaria pura being the most extensively studied producers [1] [2] [7]. Additional producing organisms include various Penicillium species, particularly Penicillium purpureum and other members of the Penicillium genus [3] [8]. Recent research has also identified carviolin production in Zopfiella longicaudata and other ascomycetous fungi [9] [10].

Polyketide Biosynthetic Pathway

Carviolin biosynthesis follows the classical polyketide pathway, specifically the acetate-malonate route that is characteristic of fungal anthraquinone production [5] [6] [11]. This pathway represents one of the most important secondary metabolite biosynthetic routes in fungi, leading to the formation of structurally diverse compounds with significant biological activities.

Initiation and Chain Assembly

The biosynthetic process begins with the activation of acetyl-CoA as the starter unit, which is subsequently condensed with multiple malonyl-CoA extender units through the action of non-reducing polyketide synthases (NR-PKS) [5] [6]. The assembly process involves successive Claisen condensations, where typically seven malonyl-CoA units are incorporated to generate the polyketide backbone that will eventually form the anthraquinone scaffold [5] [12].

Enzymatic Machinery

The central enzyme system responsible for carviolin biosynthesis is the non-reducing polyketide synthase complex, which differs from reducing polyketide synthases by maintaining the β-ketone groups throughout the assembly process [5] [6]. These enzymes contain several functional domains including:

  • Ketosynthase (KS) domain: Catalyzes the condensation reactions
  • Acyltransferase (AT) domain: Selects and loads the appropriate extender units
  • Acyl carrier protein (ACP) domain: Provides the attachment site for growing polyketide chains
  • Product template (PT) domain: Determines the cyclization pattern and final product structure [5] [6]

Cyclization and Aromatization

Following the linear polyketide chain assembly, the critical cyclization step occurs through regioselective ring formation. The polyketide chain undergoes either C4-C9 or C6-C11 cyclization, followed by aldol condensation, enolization, and decarboxylation reactions to form the characteristic anthraquinone scaffold [5] [6]. This process is followed by aromatization reactions that establish the final tricyclic structure of carviolin.

Cofactor and Energy Requirements

The biosynthesis of carviolin requires several essential cofactors and energy sources for optimal production:

Primary Cofactors

  • Adenosine triphosphate (ATP): Required for the activation of acetyl-CoA and malonyl-CoA precursors
  • Nicotinamide adenine dinucleotide phosphate (NADPH): Serves as the reducing agent for specific reduction reactions
  • Divalent metal ions: Magnesium (Mg²⁺) or manganese (Mn²⁺) ions are essential for enzyme catalysis [6] [13]

Substrate Requirements

The pathway requires a continuous supply of acetyl-CoA and malonyl-CoA, which are derived from primary carbon metabolism. These CoA-linked precursors are generated through the action of acetyl-CoA carboxylase and other enzymes of central metabolism [14] [15].

Regulatory Elements and Gene Clusters

Recent genomic analyses have revealed that carviolin biosynthesis is controlled by biosynthetic gene clusters that contain the necessary genetic information for compound production [16] [17]. These clusters typically include:

  • Core biosynthetic genes: Encoding the polyketide synthase enzymes
  • Tailoring genes: Responsible for modifications such as hydroxylation and methylation
  • Regulatory genes: Including transcription factors that control pathway expression
  • Transport genes: Facilitating the export of the final product [16] [17]

Production Requirements and Optimization

Fermentation Conditions

Optimal carviolin production requires specific fermentation conditions that support both fungal growth and secondary metabolite synthesis:

  • Temperature: 20-30°C for optimal fungal growth and enzyme activity
  • pH: Maintained between 5.0-7.0 for optimal enzyme function
  • Aeration: Moderate aeration with shaking at 180-200 rpm to ensure adequate oxygen supply
  • Cultivation time: 7-21 days depending on the producing strain and conditions [18] [19]

Medium Composition

The fermentation medium significantly influences carviolin production:

  • Carbon sources: Glucose, sucrose, or complex carbon sources such as potato dextrose
  • Nitrogen sources: Yeast extract, peptone, or inorganic nitrogen salts
  • Mineral supplements: Essential trace elements and vitamins
  • pH buffers: To maintain optimal pH throughout fermentation [18] [19]

Enhancement Strategies

Research has demonstrated that carviolin production can be enhanced through several approaches:

  • Co-cultivation: Studies have shown that co-cultivation with Streptomyces species can trigger and enhance carviolin biosynthesis through inter-microbial signaling [20] [21]
  • Medium optimization: Systematic optimization of carbon and nitrogen sources, mineral composition, and pH control [18]
  • Environmental stress: Controlled stress conditions can sometimes trigger secondary metabolite production [17]

Metabolic Engineering and Biotechnological Applications

Pathway Reconstruction

The complete elucidation of the carviolin biosynthetic pathway has enabled metabolic engineering approaches for enhanced production. Understanding the gene clusters and enzymatic steps allows for:

  • Heterologous expression: Transfer of the biosynthetic pathway to more amenable production hosts
  • Pathway optimization: Enhancement of enzyme expression levels and cofactor supply
  • Strain improvement: Development of high-producing strains through genetic modification [17]

Industrial Production Considerations

For large-scale production, several factors must be considered:

  • Bioreactor design: Controlled fermentation systems with precise monitoring of temperature, pH, and oxygen levels
  • Downstream processing: Efficient extraction and purification methods using ethyl acetate extraction and chromatographic techniques
  • Quality control: Implementation of analytical methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) for product verification [19]

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

300.06338810 g/mol

Monoisotopic Mass

300.06338810 g/mol

Heavy Atom Count

22

Dates

Last modified: 04-14-2024

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